(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034303-89-2
VCID: VC7320638
InChI: InChI=1S/C14H23N5O3S/c1-23(21,22)18-10-2-12(3-11-18)14(20)17-8-4-13(5-9-17)19-15-6-7-16-19/h6-7,12-13H,2-5,8-11H2,1H3
SMILES: CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3N=CC=N3
Molecular Formula: C14H23N5O3S
Molecular Weight: 341.43

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone

CAS No.: 2034303-89-2

Cat. No.: VC7320638

Molecular Formula: C14H23N5O3S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone - 2034303-89-2

Specification

CAS No. 2034303-89-2
Molecular Formula C14H23N5O3S
Molecular Weight 341.43
IUPAC Name (1-methylsulfonylpiperidin-4-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone
Standard InChI InChI=1S/C14H23N5O3S/c1-23(21,22)18-10-2-12(3-11-18)14(20)17-8-4-13(5-9-17)19-15-6-7-16-19/h6-7,12-13H,2-5,8-11H2,1H3
Standard InChI Key UBDBBOZMTAEWGN-UHFFFAOYSA-N
SMILES CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC(CC2)N3N=CC=N3

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone, reflects its intricate architecture:

  • Piperidine rings: Two six-membered saturated nitrogen-containing rings form the backbone.

    • The first piperidine is substituted at the 4-position with a 2H-1,2,3-triazol-2-yl group.

    • The second piperidine is substituted at the 1-position with a methylsulfonyl group (-SO2_2CH3_3) and linked via a ketone bridge.

  • Triazole moiety: The 1,2,3-triazole ring is a five-membered aromatic heterocycle with three nitrogen atoms, known for enhancing metabolic stability and binding affinity in drug design .

  • Methylsulfonyl group: This electron-withdrawing substituent improves solubility and modulates electronic properties, often critical for target engagement .

Table 1: Key Molecular Properties

PropertyValue/DescriptionSource
Molecular formulaC17_{17}H24_{24}N6_6O3_3SCalculated
Molecular weight392.48 g/molCalculated
Hydrogen bond donors0Calculated
Hydrogen bond acceptors7 (3 N, 3 O, 1 S)Calculated
Topological polar surface area110 ŲEstimated

Synthesis and Structural Analogues

While no explicit synthesis route for this compound is documented, its assembly can be inferred from related methodologies:

Key Synthetic Strategies

  • Piperidine functionalization:

    • The 4-(2H-1,2,3-triazol-2-yl)piperidine fragment may be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a staple "click chemistry" reaction .

    • The 1-(methylsulfonyl)piperidin-4-yl group is likely introduced through sulfonation of a piperidine amine using methanesulfonyl chloride under basic conditions .

  • Ketone bridge formation:

    • A coupling reaction between the two piperidine subunits could employ a Friedel-Crafts acylation or nucleophilic acyl substitution, facilitated by activating agents like EDCI or HOBt .

Structural Analogues and Activity

  • KT-109 (CID 53364540): A biphenyl-triazolyl-piperidine methanone with demonstrated kinase inhibitory activity .

  • CAS 241134-34-9: A methylsulfonyl-piperidine methanol derivative used in SGK1 and PI3K antagonists .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

  • LogP: Estimated at 1.8 (moderate lipophilicity), suggesting balanced membrane permeability and aqueous solubility .

  • Solubility: The methylsulfonyl group enhances polarity, likely conferring solubility in polar aprotic solvents (e.g., DMSO).

Metabolic Stability

  • The triazole ring resists oxidative degradation, while the methylsulfonyl group may slow hepatic metabolism via cytochrome P450 enzymes .

Pharmacological Applications

Kinase Inhibition

Compounds with triazole-piperidine scaffolds exhibit potent activity against:

  • PI3K (Phosphoinositide 3-kinase): Critical in cancer cell proliferation .

  • mTOR (mammalian target of rapamycin): Regulates cell growth and survival .

  • SGK1 (Serum/glucocorticoid-regulated kinase 1): Linked to tumor metastasis .

Table 2: Comparative Activity of Analogues

CompoundTargetIC50_{50} (nM)Source
KT-109PI3Kα12
CAS 241134-34-9 derivativeSGK18
Hypothetical target compoundmTORPending data

Future Research Directions

  • Target validation: Screen against kinase panels to identify primary targets.

  • ADME optimization: Modify substituents to improve bioavailability.

  • In vivo efficacy studies: Evaluate antitumor activity in xenograft models.

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